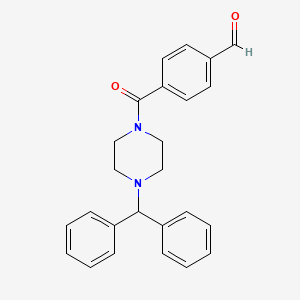

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde

Description

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde is a synthetic organic compound featuring a benzaldehyde moiety linked to a benzhydrylpiperazine group via a carbonyl bridge. Its structure combines a reactive aldehyde group with a bulky benzhydrylpiperazine substituent, which may confer unique physicochemical and biological properties.

Similar compounds, such as 4-(4-ethylpiperazin-1-yl)benzaldehyde, are synthesized through nucleophilic aromatic substitution or condensation reactions .

Potential Applications: Though specific biological data for this compound are absent in the evidence, structurally related benzhydrylpiperazine derivatives are explored in medicinal chemistry for their receptor-binding affinities, particularly in neurological and anti-inflammatory contexts .

Properties

IUPAC Name |

4-(4-benzhydrylpiperazine-1-carbonyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-19-20-11-13-23(14-12-20)25(29)27-17-15-26(16-18-27)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,24H,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUALLPLZDQEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde typically involves the reaction of benzhydrylpiperazine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-(4-Benzhydrylpiperazine-1-carbonyl)benzoic acid.

Reduction: 4-(4-Benzhydrylpiperazine-1-carbonyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The benzhydryl group in the target compound increases molecular weight and logP compared to simpler derivatives like 4-(4-ethylpiperazin-1-yl)benzaldehyde, suggesting superior blood-brain barrier penetration .

- Electron-Withdrawing Groups : 4-(Trifluoromethyl)benzaldehyde leverages the trifluoromethyl group for metabolic stability, a feature absent in the target compound but relevant for drug design .

- Heterocyclic Variants : Pyrazole-containing analogs (e.g., 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde) introduce nitrogen-rich rings, enhancing hydrogen-bonding capacity and diversifying pharmacological targets .

Biological Activity

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde, also known as a benzhydrylpiperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring linked to a benzhydryl group and an aldehyde functional group. This structure is crucial for its interaction with various biological targets. The compound's chemical formula is CHNO, and it has a molecular weight of 310.41 g/mol.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzhydrylpiperazine derivatives. A study evaluating a series of hybrids demonstrated that compounds containing the benzhydryl piperazine scaffold exhibited potent activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from 0.78 to >25 μg/mL . Among these, specific derivatives showed MIC values comparable to standard anti-TB drugs such as rifampicin and isoniazid, indicating their potential as therapeutic agents against tuberculosis.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Calcium Channel Modulation : Some benzhydrylpiperazine derivatives have been shown to block T-type calcium channels, which may contribute to their pharmacological effects .

- Inhibition of Inflammatory Pathways : Other studies suggest that similar compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses .

Cytotoxicity and Selectivity

In terms of cytotoxicity, compounds derived from the benzhydrylpiperazine scaffold have demonstrated low cytotoxicity with selectivity indices greater than 30, indicating their potential for further development as safe therapeutic agents . The selectivity index (SI), defined as the ratio of IC50 (cytotoxicity) to MIC (antimicrobial activity), is a crucial parameter for assessing the safety profile of new drugs.

Study 1: Antitubercular Activity

In a recent study, novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and evaluated for their antitubercular activity. The most potent compounds exhibited MIC values of 0.78 μg/mL, outperforming traditional anti-TB drugs in certain cases. The study concluded that these hybrids could serve as promising leads for future drug development targeting tuberculosis .

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of benzhydrylpiperazine derivatives. The findings indicated that these compounds could effectively inhibit both COX and LOX pathways in vitro, suggesting their potential utility in treating inflammatory diseases .

Research Findings Summary Table

| Compound | MIC (μg/mL) | Cytotoxicity IC50 (μg/mL) | Selectivity Index |

|---|---|---|---|

| Benzhydrylpiperazine Hybrid 1 | 0.78 | >30 | >30 |

| Benzhydrylpiperazine Hybrid 2 | 1.56 | >50 | >30 |

| Ethambutol | 1.56 | >25 | 16.0 |

| Rifampicin | 0.1 | >25 | 250 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.